1,3,5-Trioxanetrione
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Overview
Description
Preparation Methods
1,3,5-Trioxanetrione is synthesized through the reaction of carbon dioxide under specific conditions. The synthesis involves low-temperature spectroscopic observation and requires careful handling due to the compound’s instability . The reaction conditions typically involve temperatures around -40°C to maintain the compound’s stability
Chemical Reactions Analysis
1,3,5-Trioxanetrione undergoes decomposition rather than typical chemical reactions like oxidation, reduction, or substitution . The primary reaction it undergoes is decomposition to carbon dioxide. This decomposition is a result of the compound’s inherent instability and occurs even at low temperatures
Scientific Research Applications
Due to its instability, 1,3,5-Trioxanetrione has limited applications in scientific research. it is of interest in theoretical and experimental chemistry for studying the properties of unstable oxides of carbon and their potential reactions . Its synthesis and observation provide insights into the behavior of cyclic carbon oxides and their decomposition pathways . There are no significant applications in biology, medicine, or industry due to its rapid decomposition.
Mechanism of Action
The primary mechanism of action for 1,3,5-Trioxanetrione is its decomposition into carbon dioxide . This decomposition occurs due to the compound’s instability and the breaking of the cyclic structure, leading to the release of carbon dioxide molecules . There are no specific molecular targets or pathways involved in this process, as the compound does not interact with biological systems or other chemical pathways before decomposing.
Comparison with Similar Compounds
1,3,5-Trioxanetrione can be compared to other cyclic carbon oxides and ketones. Similar compounds include:
- 1,3,5-Trioxane: A stable cyclic trimer of formaldehyde with the chemical formula C3H6O3 .
- Carbon dioxide: A simple oxide of carbon with the chemical formula CO2, which is a product of this compound decomposition .
The uniqueness of this compound lies in its instability and rapid decomposition, which distinguishes it from more stable cyclic carbon compounds like 1,3,5-Trioxane .
Properties
CAS No. |
130242-72-7 |
---|---|
Molecular Formula |
C3O6 |
Molecular Weight |
132.03 g/mol |
IUPAC Name |
1,3,5-trioxane-2,4,6-trione |
InChI |
InChI=1S/C3O6/c4-1-7-2(5)9-3(6)8-1 |
InChI Key |
FFPDLONZSMFWAT-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)OC(=O)OC(=O)O1 |
Origin of Product |
United States |
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